molecular formula C19H20N6O4 B2759761 Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 898409-95-5

Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

Cat. No.: B2759761
CAS No.: 898409-95-5
M. Wt: 396.407
InChI Key: ZWXUTWKUOMYIKE-UHFFFAOYSA-N
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Description

Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a complex organic compound with a molecular formula of C19H20N6O4 and a molecular weight of 396.407

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors under acidic or basic conditions to form the desired purine derivative. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its purine core makes it a valuable precursor in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the treatment of viral infections and cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. The purine core of the compound allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(3-phenyl-4H-pyrido[3,4-b]indol-1-yl)acetate: This compound shares a similar purine structure but differs in the substitution pattern on the ring.

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Another related compound with antiviral activity.

Uniqueness: Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate stands out due to its specific substitution pattern and the presence of the phenyl group, which can influence its biological activity and chemical reactivity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-4-29-14(26)11-25-18-20-16-15(17(27)23(3)19(28)22(16)2)24(18)10-13(21-25)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUTWKUOMYIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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